molecular formula C14H20FN B8362788 1-[2-(4-Fluoro-phenyl)-ethyl]-cyclohexylamine

1-[2-(4-Fluoro-phenyl)-ethyl]-cyclohexylamine

Cat. No.: B8362788
M. Wt: 221.31 g/mol
InChI Key: DMVSBEMRPUTQSV-UHFFFAOYSA-N
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Description

1-[2-(4-Fluoro-phenyl)-ethyl]-cyclohexylamine is a useful research compound. Its molecular formula is C14H20FN and its molecular weight is 221.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20FN

Molecular Weight

221.31 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]cyclohexan-1-amine

InChI

InChI=1S/C14H20FN/c15-13-6-4-12(5-7-13)8-11-14(16)9-2-1-3-10-14/h4-7H,1-3,8-11,16H2

InChI Key

DMVSBEMRPUTQSV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCC2=CC=C(C=C2)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.5 g (11.3 mmol) 1-fluoro-4-iodo-benzene, 1.5 g (11.9 mmol) 1-ethynyl-cyclohexylamine, 793 mg (1.13 mmol) PdCl2(PPh3)2, 67 mg (0.35 mmol) copper iodide and 50 mL diisopropylamine are stirred for 2 hours at 70° C. Then the base is distilled off and the residue is combined with ethyl acetate. The insoluble constituents are filtered off and the filtrate is evaporated down. The alkyne thus prepared is dissolved in 35 mL THF and 35 mL toluene and hydrogenated with platinum oxide as catalyst at normal pressure. The catalyst is separated off and the filtrate is freed from the solvent. The crude product is dissolved in ethyl acetate and combined with 10% hydrochloric acid in ethyl acetate. The precipitated solid is filtered off and washed with ethyl acetate. Yield: 1.3 g (45%; hydrochloride); mass spectroscopy: [M+H]+=222.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
793 mg
Type
catalyst
Reaction Step One
Quantity
67 mg
Type
catalyst
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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